

An In-depth Technical Guide to Methyl Sulfamate (CAS 55665-95-7)

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Compound of Interest

Compound Name: *Methyl sulfamate*

Cat. No.: *B1316501*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sulfamate (CAS 55665-95-7) is a versatile organic compound with the chemical formula $\text{CH}_5\text{NO}_3\text{S}$.^[1]^[2] As a methyl ester of sulfamic acid, it serves as a valuable intermediate and reagent in a variety of chemical syntheses. In recent years, the sulfamate moiety has garnered significant attention in medicinal chemistry due to its role in the design of enzyme inhibitors, particularly for steroid sulfatase (STS), a key enzyme in hormone-dependent cancers. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **methyl sulfamate**, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Methyl sulfamate is a clear liquid or a low-melting solid at room temperature.^[1] It is soluble in water and various organic solvents.^[1] Key physicochemical properties are summarized in the table below.

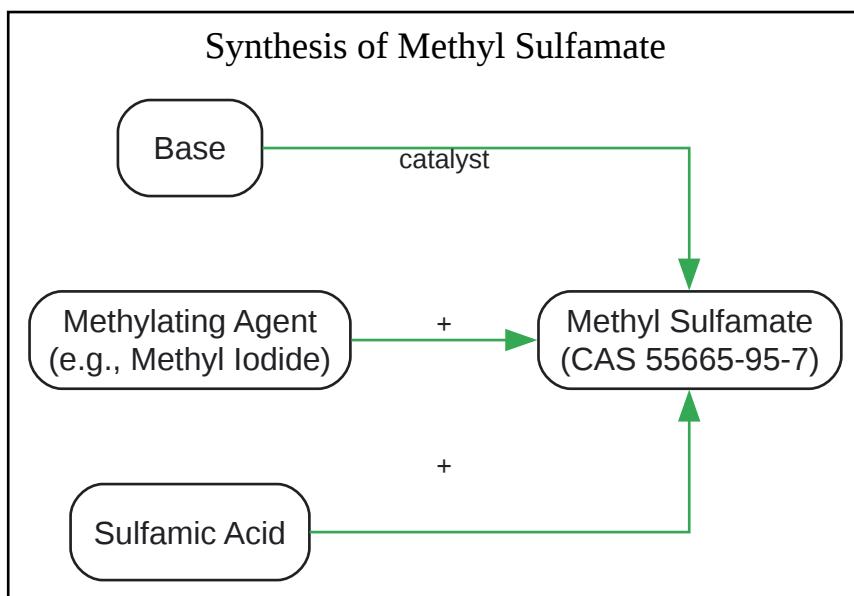
Property	Value	Source(s)
CAS Number	55665-95-7	[1] [2]
Molecular Formula	CH ₅ NO ₃ S	[1] [2]
Molecular Weight	111.12 g/mol	[1] [2]
IUPAC Name	methyl sulfamate	[3]
Synonyms	Sulfamic acid methyl ester, Amidosulfuric acid methyl ester	[1]
Appearance	Clear liquid or colorless solid	[1] [4]
Melting Point	22-24 °C	
Boiling Point	199.9 ± 23.0 °C (Predicted)	[1]
Density	1.459 ± 0.06 g/cm ³ (Predicted)	[1]
Water Solubility	Soluble	[1]
InChI Key	FIYXUOWXHWJDAM- UHFFFAOYSA-N	[3]

Synthesis and Reactions

Synthesis of Methyl Sulfamate

Methyl sulfamate can be synthesized through several routes, with the most common being the reaction of a methyl ester with ammonium sulfinate.[\[1\]](#) Another method involves the direct methylation of sulfamic acid using reagents like methyl iodide or dimethyl sulfate under basic conditions.[\[5\]](#)

General Synthetic Scheme:



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Caption: General reaction scheme for the synthesis of **methyl sulfamate**.

Chemical Reactivity and Uses in Organic Synthesis

Methyl sulfamate is a key intermediate in the synthesis of a variety of organic compounds, including pesticides, dyes, and pharmaceuticals.^[1] It is often used as an amination reagent.^[1] A significant application lies in the preparation of N-substituted sulfamates and unsymmetrical sulfamides, which are important pharmacophores.^[6]

Experimental Protocol: Synthesis of N-Substituted Sulfamate Esters

The following is a general protocol for the synthesis of N-substituted sulfamate esters, a reaction class where **methyl sulfamate** can be a precursor or a related starting material. This protocol is adapted from methodologies for synthesizing sulfamates from sulfamic acid salts.^[6]

Materials:

- N-substituted sulfamic acid salt (or a precursor like **methyl sulfamate** to be functionalized)
- Alcohol or amine

- Triphenylphosphine ditriflate (Tf_2O and Ph_3PO)
- Triethylamine (Et_3N)
- Dichloromethane (CH_2Cl_2)

Procedure:

- To a solution of the alcohol or amine (1.0 equiv) and the N-substituted sulfamic acid salt (1.5 equiv) in CH_2Cl_2 at -78 °C, add Et_3N (3.0 equiv).
- Slowly add a solution of Tf_2O (1.5 equiv) in CH_2Cl_2 .
- After stirring for 30 minutes, add a solution of Ph_3PO (1.65 equiv) in CH_2Cl_2 .
- Allow the reaction to warm to room temperature and stir for 18 hours.
- Quench the reaction with saturated aqueous NaHCO_3 and extract with CH_2Cl_2 .
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired N-substituted sulfamate ester.

Reaction Workflow:

Synthesis of N-Substituted Sulfamates

Start: Reactants in CH₂Cl₂ at -78°C

Add Triethylamine

Add Triphenylphosphine Ditriflate

Add Triphenylphosphine Oxide

Warm to RT and Stir for 18h

Quench with NaHCO₃ and Extract

Purify by Chromatography

End: N-Substituted Sulfamate Ester

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Caption: Experimental workflow for the synthesis of N-substituted sulfamates.

Biological Activities and Applications in Drug Development

While specific data for **methyl sulfamate** is limited, the sulfamate moiety is a well-established pharmacophore.

Antimicrobial Activity

Some studies suggest that **methyl sulfamate** possesses antibacterial and antifungal properties.^[5] However, specific Minimum Inhibitory Concentration (MIC) values against particular microbial strains are not readily available in the reviewed literature.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol to determine the MIC of a compound like **methyl sulfamate**.

Materials:

- Test compound (**methyl sulfamate**)
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of **methyl sulfamate** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
- Inoculate each well with a standardized suspension of the microorganism.
- Include positive (microorganism in broth) and negative (broth only) controls.

- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity and Anticancer Potential

Methyl sulfamate has been reported to exhibit cytotoxicity against certain cancer cell lines, suggesting potential for further investigation in chemotherapy.^[5] Quantitative data such as IC₅₀ values for specific cell lines are not widely published for **methyl sulfamate** itself.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Cancer cell lines (e.g., MCF-7, HeLa)
- Complete cell culture medium
- **Methyl sulfamate**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

Procedure:

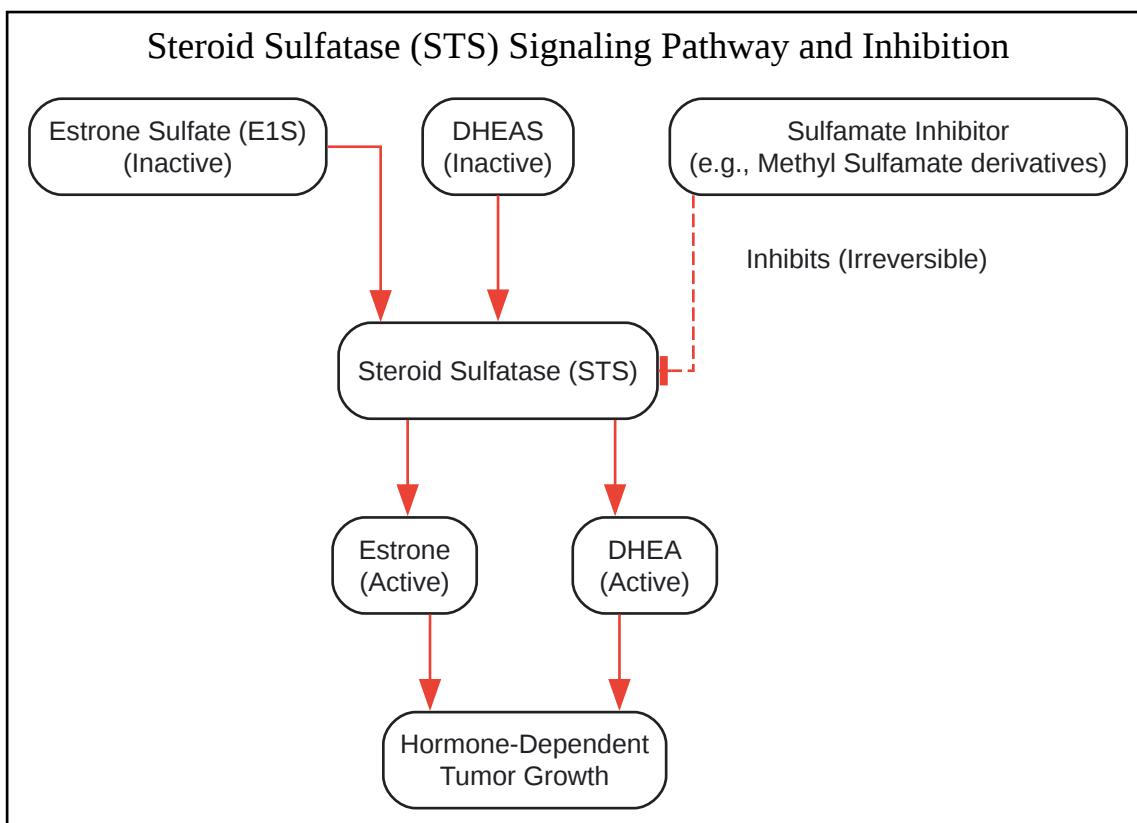
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treat the cells with various concentrations of **methyl sulfamate** and incubate for a specified period (e.g., 24, 48, or 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells to determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition: Steroid Sulfatase (STS)

The sulfamate group is a key feature of many potent, irreversible inhibitors of steroid sulfatase (STS).^{[7][8]} STS is an enzyme that hydrolyzes steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, which can promote the growth of hormone-dependent cancers like breast and prostate cancer. While **methyl sulfamate** itself is a simple sulfamate, it serves as a lead structure for more complex and potent inhibitors. The inhibition mechanism is believed to involve the covalent modification of a key amino acid residue in the enzyme's active site.^[7]

Signaling Pathway of Steroid Sulfatase Inhibition:



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Caption: Inhibition of the steroid sulfatase pathway by sulfamate compounds.

Experimental Protocol: In Vitro STS Inhibition Assay

This protocol is designed to assess the inhibitory activity of compounds like **methyl sulfamate** against STS.

Materials:

- Human placental microsomes (as a source of STS)
- [³H]-Estrone-3-sulfate (radiolabeled substrate)
- Test compound (**methyl sulfamate**)
- Phosphate buffer (pH 7.4)

- Toluene (for extraction)
- Scintillation counter

Procedure:

- In a microcentrifuge tube, pre-incubate the human placental microsomes with various concentrations of **methyl sulfamate** in phosphate buffer at 37°C for 15 minutes.
- Initiate the enzymatic reaction by adding [³H]-estrone-3-sulfate.
- Incubate the reaction mixture at 37°C for 20 minutes.
- Stop the reaction by adding toluene.
- Vortex vigorously to extract the liberated [³H]-estrone into the toluene phase.
- Centrifuge to separate the aqueous and organic layers.
- Measure the radioactivity of the toluene layer using a scintillation counter.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Safety and Handling

Methyl sulfamate is considered an irritant and may cause skin, eye, and respiratory irritation. [1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]

Conclusion

Methyl sulfamate is a chemical compound with established utility in organic synthesis and emerging potential in the field of drug discovery. Its role as a precursor to more complex sulfamate-containing molecules, particularly potent enzyme inhibitors, makes it a compound of interest for medicinal chemists. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of **methyl sulfamate** itself, the foundational

knowledge of its chemistry and the broader importance of the sulfamate pharmacophore provide a strong basis for its continued investigation in the development of novel therapeutics.

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